molecular formula C12H13ClO3 B8317821 2-Chloro-4-cyclopentyloxybenzoic acid

2-Chloro-4-cyclopentyloxybenzoic acid

Cat. No.: B8317821
M. Wt: 240.68 g/mol
InChI Key: JLJXQPHWRCJCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-cyclopentyloxybenzoic acid is a benzoic acid derivative featuring a chlorine atom at the 2-position and a cyclopentyloxy group at the 4-position of the aromatic ring. The cyclopentyloxy substituent, an ether-linked cyclopentane ring, imparts unique steric and electronic properties to the molecule.

Properties

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

2-chloro-4-cyclopentyloxybenzoic acid

InChI

InChI=1S/C12H13ClO3/c13-11-7-9(5-6-10(11)12(14)15)16-8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15)

InChI Key

JLJXQPHWRCJCNB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC(=C(C=C2)C(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-chloro-4-cyclopentyloxybenzoic acid with its analogs from the evidence:

Compound Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Characteristics
This compound Cyclopentyloxy (ether) C₁₂H₁₃ClO₃ 240.68 (calculated) Not reported High lipophilicity, steric bulk
2-Chloro-4-(2-iodobenzenesulfonamido)-benzoic acid Sulfonamido (2-iodophenyl) C₁₃H₁₀ClINO₄S 465.65 Not reported Polar sulfonamide group, hydrogen bonding
4-Amino-2-chlorobenzoic acid Amino C₇H₆ClNO₂ 171.57 210–215 High polarity, hydrogen-bonding capacity
2-Chloro-4-(4-cyanophenyl)benzoic acid 4-Cyanophenyl C₁₄H₈ClNO₂ 265.67 Not reported Electron-withdrawing cyano group
2-Chloro-4-sulfamoylbenzoic acid Sulfamoyl C₇H₆ClNO₄S 235.65 Not reported Acidic sulfamoyl group, high solubility
Key Observations:
  • Cyclopentyloxy vs. Amino (): The amino group in 4-amino-2-chlorobenzoic acid contributes to a high melting point (210–215°C) due to strong intermolecular hydrogen bonding. In contrast, the cyclopentyloxy group’s steric bulk and lack of hydrogen-bonding donors likely reduce melting points and enhance lipid solubility.
  • Cyclopentyloxy vs. The cyclopentyloxy group may favor membrane permeability in biological systems.
  • Cyclopentyloxy vs. Cyanophenyl (): The electron-withdrawing cyano group in ’s compound could increase acidity of the benzoic acid moiety compared to the electron-donating cyclopentyloxy group.

Contradictions and Limitations

  • Melting Point Trends: The amino-substituted analog () has a high melting point due to hydrogen bonding, whereas the cyclopentyloxy analog’s melting point is likely lower but unreported.
  • Solubility Trade-offs: While sulfamoyl () and amino () groups enhance water solubility, the cyclopentyloxy group may limit it, favoring organic solvents.

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